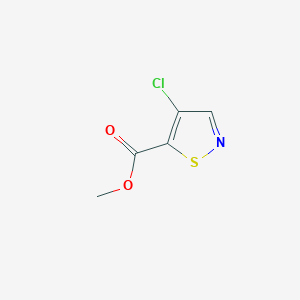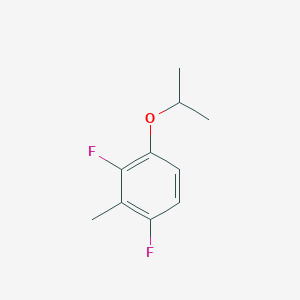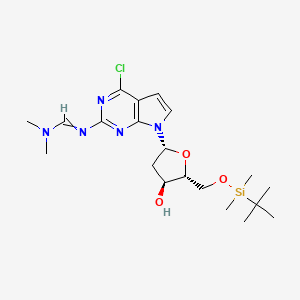
C20H32ClN5O3Si
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C20H32ClN5O3Si is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C20H32ClN5O3Si typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:
Formation of the Silicon-Containing Intermediate: This step often involves the reaction of a silicon-containing reagent with an organic precursor under controlled conditions.
Introduction of Chlorine and Nitrogen Atoms: Chlorine and nitrogen atoms are introduced through reactions with appropriate chlorinating and aminating agents.
Final Assembly: The final step involves the coupling of the intermediates to form the desired compound, often under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
C20H32ClN5O3Si: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
C20H32ClN5O3Si: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and catalysts.
作用机制
The mechanism of action of C20H32ClN5O3Si involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
C20H32ClN5O3Si: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C20H32ClN5O3: Lacks the silicon atom, which may result in different chemical properties and applications.
C20H32N5O3Si: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
C20H32ClN5O2Si: Has one less oxygen atom, which could affect its stability and interactions.
By comparing these compounds, researchers can better understand the specific features and advantages of This compound in various applications.
属性
分子式 |
C20H32ClN5O3Si |
|---|---|
分子量 |
454.0 g/mol |
IUPAC 名称 |
N'-[7-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C20H32ClN5O3Si/c1-20(2,3)30(6,7)28-11-15-14(27)10-16(29-15)26-9-8-13-17(21)23-19(24-18(13)26)22-12-25(4)5/h8-9,12,14-16,27H,10-11H2,1-7H3/t14-,15+,16+/m0/s1 |
InChI 键 |
OXMIHCRFJCDLPH-ARFHVFGLSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC3=C2N=C(N=C3Cl)N=CN(C)C)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC3=C2N=C(N=C3Cl)N=CN(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)
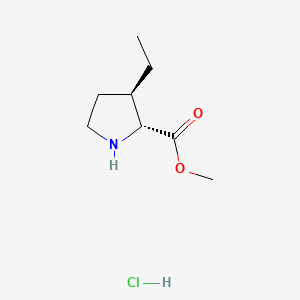


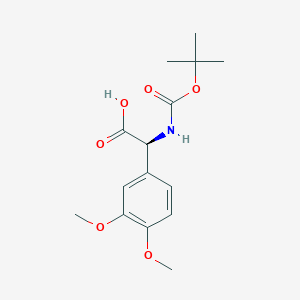

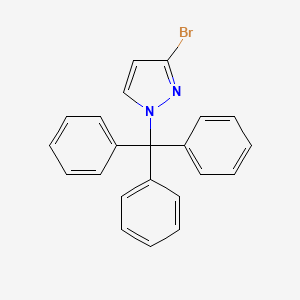
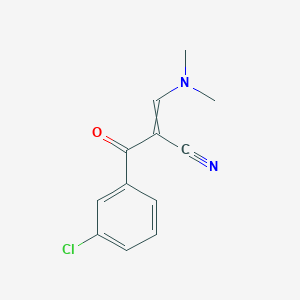
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)



